molecular formula C18H23NO3 B5589146 (3,4-dimethoxybenzyl)(4-methoxy-3-methylbenzyl)amine

(3,4-dimethoxybenzyl)(4-methoxy-3-methylbenzyl)amine

Cat. No. B5589146
M. Wt: 301.4 g/mol
InChI Key: FGUUTSPUVADYBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzylamine derivatives often involves multistep chemical processes including reactions such as Wittig reactions, reductions, and condensations. For example, the synthesis of antineoplastic agents has been demonstrated through efficient multi-step processes, involving the Wittig reaction and subsequent reduction, showcasing a method that could potentially be adapted for the synthesis of (3,4-dimethoxybenzyl)(4-methoxy-3-methylbenzyl)amine (Pettit et al., 2003). Additionally, the use of protecting groups such as 3,4-dimethoxybenzyl (DMPM) has been highlighted for its role in synthetic strategies, offering insights into the synthetic manipulation of similar structures (Nakajima et al., 1988).

Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms within a molecule and how this influences the compound's chemical behavior. Spectroscopic techniques such as NMR and X-ray diffraction are commonly used to elucidate the structure of benzylamine derivatives. For instance, structural studies on related compounds have provided valuable information on the configuration and conformation of these molecules, which is crucial for understanding their reactivity and interaction with biological targets (Ohashi & Sasada, 1977).

Chemical Reactions and Properties

Benzylamine derivatives undergo a variety of chemical reactions, including oxidation, reduction, and conjugation, which can significantly alter their chemical and physical properties. The selective deprotection of benzyl and dimethoxybenzyl protecting groups, for example, is critical in the synthetic modification of these compounds (Horita et al., 1986).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methoxy-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13-9-14(5-7-16(13)20-2)11-19-12-15-6-8-17(21-3)18(10-15)22-4/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUUTSPUVADYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,4-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine

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